molecular formula C14H8BrNO B12607888 Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- CAS No. 650606-56-7

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-

Cat. No.: B12607888
CAS No.: 650606-56-7
M. Wt: 286.12 g/mol
InChI Key: HTKCPRROHDHPGU-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is an organic compound that features a benzaldehyde moiety substituted with a 5-bromo-3-pyridinyl group via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence. The presence of the 5-bromo-3-pyridinyl group can modulate the electronic properties of the compound, affecting its fluorescence characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is unique due to the combination of the benzaldehyde moiety, the ethynyl linkage, and the 5-bromo-3-pyridinyl group. This combination imparts distinct electronic and structural properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

650606-56-7

Molecular Formula

C14H8BrNO

Molecular Weight

286.12 g/mol

IUPAC Name

4-[2-(5-bromopyridin-3-yl)ethynyl]benzaldehyde

InChI

InChI=1S/C14H8BrNO/c15-14-7-13(8-16-9-14)6-3-11-1-4-12(10-17)5-2-11/h1-2,4-5,7-10H

InChI Key

HTKCPRROHDHPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=CN=C2)Br

Origin of Product

United States

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